2-(Benzylsulfanyl)-1-hydroxyadenosine
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Overview
Description
6-Amino-2-(benzylthio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine 1-oxide is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(benzylthio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine 1-oxide typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the benzylthio group and the dihydroxy tetrahydrofuran moiety. Common reagents used in these steps include various protecting groups, oxidizing agents, and catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.
Reduction: Reduction reactions may target the purine ring or the hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.
Medicine
Medically, compounds similar to this one are investigated for their potential antiviral, anticancer, and antimicrobial properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-2-(benzylthio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine 1-oxide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purine: A simpler purine derivative with similar biological activity.
2-Benzylthio-9H-purine: Another compound with a benzylthio group attached to the purine ring.
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine: A compound with a similar sugar moiety.
Uniqueness
What sets 6-Amino-2-(benzylthio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine 1-oxide apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
CAS No. |
64570-11-2 |
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Molecular Formula |
C17H19N5O5S |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-benzylsulfanyl-1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O5S/c18-14-11-15(20-17(22(14)26)28-7-9-4-2-1-3-5-9)21(8-19-11)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,18,23-26H,6-7H2/t10-,12-,13-,16-/m1/s1 |
InChI Key |
RDUACWUZQTWOKY-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N)N2O)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N)N2O)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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